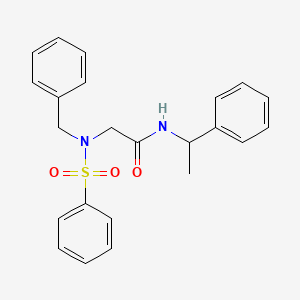
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BPG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood, but it is believed to act as a modulator of protein-protein interactions. N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to bind to specific sites on proteins, altering their conformation and activity. This modulation of protein activity can lead to various biological effects, including changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the growth and proliferation of cancer cells by modulating specific protein-protein interactions. In diabetes research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its ability to selectively modulate specific protein-protein interactions, allowing for the study of specific biological processes. However, one limitation of using N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potential for off-target effects, as it may bind to unintended proteins and alter their activity.
Direcciones Futuras
There are several future directions for the study of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is the development of more potent and selective N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide analogs for use as drug candidates. Another direction is the exploration of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide's potential in the development of new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential for use in various fields.
Métodos De Síntesis
The synthesis of N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide involves the reaction of N-phenylglycine with benzylamine and phenylsulfonyl chloride in the presence of a base catalyst. This process produces N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide as a white crystalline solid, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, N~2~-benzyl-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been explored for its potential use in the development of new materials with unique properties.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-19(21-13-7-3-8-14-21)24-23(26)18-25(17-20-11-5-2-6-12-20)29(27,28)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJVUKHEFHNVDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Benzylbenzenesulfonamido)-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

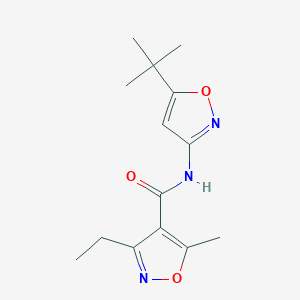
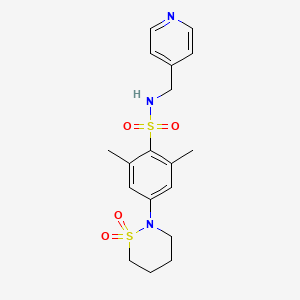
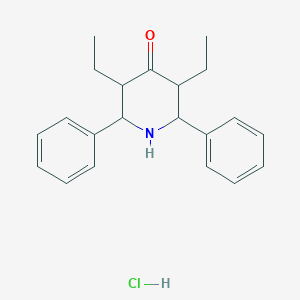
![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)
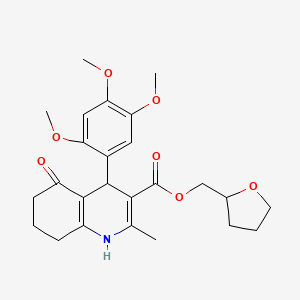
![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)
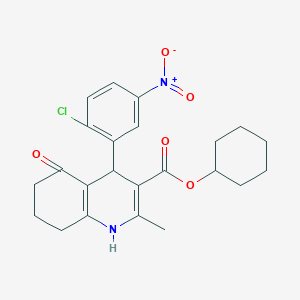
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]acetamide](/img/structure/B5155818.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
![5-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5155843.png)
![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyl-3-propyldihydro-2(3H)-furanone](/img/structure/B5155846.png)
![2-chloro-N-{1-[1-(2-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5155864.png)

![2-[(5-methyl-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5155879.png)